N-Methyl vs. Primary Amine: Hydrogen-Bond Donor Count and Lipophilicity Differentiation
The target compound contains a tertiary N-methylamine (one H-bond donor) compared to the primary amine analog CAS 91981-59-8 (two H-bond donors). This single methylation reduces hydrogen-bond donor count by one while simultaneously increasing calculated logP by approximately 0.5–0.7 units—a range consistent with the established methylene/logP increment of ~0.5 for aliphatic amines [1]. In bromodomain fragment screening, reducing H-bond donor count is a recognized strategy for improving ligand efficiency and membrane permeability in epigenetic targets [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 H-bond donor (tertiary N-methylamine; N–H present but only one H on protonated amine) |
| Comparator Or Baseline | Primary amine analog CAS 91981-59-8: 2 H-bond donors (R-CH₂-NH₂, two H on primary amine) |
| Quantified Difference | Reduction of 1 H-bond donor; estimated ΔlogP ≈ +0.5 to +0.7 (class-level methylene increment for amines) |
| Conditions | Calculated property comparison based on chemical structure; validated by medicinal chemistry design principles for fragment libraries [1][2] |
Why This Matters
For fragment library procurement, H-bond donor count directly impacts ligand efficiency metrics and membrane permeability predictions—a one-donor difference can determine whether a fragment progresses to lead optimization.
- [1] Leung, C.S., Leung, S.S.F., Tirado-Rives, J., & Jorgensen, W.L. (2012). Methyl effects on protein–ligand binding. Journal of Medicinal Chemistry, 55(9), 4489–4500. (N-methylation reduces H-bond donor count and increases lipophilicity.) View Source
- [2] Cox, O.B. et al. (2016). A poised fragment library enables rapid synthetic expansion yielding the first reported inhibitors of PHIP(2). Chemical Science, 7, 2322–2330. (Fragments with reduced H-bond donors favored in bromodomain inhibitor optimization.) View Source
